molecular formula C₃₆H₃₆CuN₁₂O₁₆S₄ B044276 copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene CAS No. 41276-95-3

copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

Cat. No.: B044276
CAS No.: 41276-95-3
M. Wt: 1084.6 g/mol
InChI Key: BWAUCOHACPDBLQ-UHFFFAOYSA-J
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Description

This compound is a copper(II) complex featuring a macrocyclic ligand system with a highly intricate structure. The ligand consists of a nonadecaene backbone substituted with tetramethyl groups and six nitrogen atoms (hexaza) arranged in tetrazonia (tetrazole-derived) and diazanida (diazenyl or amine-derived) moieties. The coordination environment includes methyl sulfate (CH₃OSO₃⁻) as a counterion, which influences solubility and reactivity.

Structural analogs often involve copper complexes with nitrogen-donor ligands, such as benzothiazoles, tetrazoles, or thiazoles, which share similar electronic and steric properties. For example, copper(II) complexes with tetrazolylamine ligands exhibit square planar or octahedral geometries, with catalytic and biological activities modulated by ligand substituents .

Properties

IUPAC Name

copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N12.4CH4O4S.Cu/c1-41-13-5-9-17-21(41)29-33-25(17)38-30-23-19(11-7-15-43(23)3)27(35-30)40-32-24-20(12-8-16-44(24)4)28(36-32)39-31-22-18(26(34-31)37-29)10-6-14-42(22)2;4*1-5-6(2,3)4;/h5-16H,1-4H3;4*1H3,(H,2,3,4);/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAUCOHACPDBLQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C3=NC4=NC(=NC5=C6C=CC=[N+](C6=C([N-]5)N=C7C8=C(C(=N7)N=C2[N-]3)[N+](=CC=C8)C)C)C9=C4C=CC=[N+]9C.COS(=O)(=O)[O-].COS(=O)(=O)[O-].COS(=O)(=O)[O-].COS(=O)(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36CuN12O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41276-95-3
Record name (1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2',3'-g:2'',3''-l:2''',3'''-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,8,15,22-tetramethyl-29H,31H-tetrapyrido[2,3-b:2',3'-g:2'',3''-l:2''',3'''-q]porphyraziniumato(2-)-N29,N30,N31,N32]copper(4+) tetramethyl tetrakis(sulphate)
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Preparation Methods

Metal-Ligand Complexation

Copper(II) ions are introduced to the macrocyclic ligand under controlled pH and temperature conditions. A method analogous to the synthesis of tetraamminecopper(II) sulfate involves dissolving the ligand in a mixture of aqueous ammonia and water, followed by the addition of copper sulfate pentahydrate7. The ammonia acts as a coordinating agent, facilitating the displacement of sulfate ions and the formation of a stable copper-ligand complex.

For instance, in the preparation of tetraamminecopper(II) sulfate, a solution of copper sulfate pentahydrate in ammonia-water is treated with ethanol to precipitate the complex. Similarly, for the target compound, gradual addition of ethanol to the reaction mixture induces crystallization of the copper-ligand complex. The deep blue coloration observed during this step is characteristic of copper(II) coordination complexes7.

Methyl Sulfate Counterion Integration

The methyl sulfate counterion is introduced either during the metalation step or via post-synthesis ion exchange. One approach involves substituting sulfate ions with methyl sulfate by reacting the copper-ligand complex with methyl sulfate salts (e.g., sodium methyl sulfate) in aqueous solution. This method parallels the synthesis of nickel-based sulfonate complexes, where sulfonate groups are incorporated through ionic interactions.

Alternatively, methyl sulfate can be generated in situ by sulfonation of methanol in the presence of sulfuric acid. However, this requires stringent control over stoichiometry to avoid over-sulfonation or ligand degradation.

Purification and Crystallization

Purification is critical to isolate the target compound from byproducts. The crude product is typically dissolved in a minimal volume of warm water (60–70°C) and filtered to remove insoluble impurities7. Slow cooling or vapor diffusion with ethanol induces crystallization, yielding needle-shaped crystals suitable for X-ray diffraction analysis7. For larger-scale production, suction filtration and desiccation over anhydrous calcium chloride ensure product stability.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis Spectroscopy : The copper complex exhibits absorption maxima in the visible range (500–700 nm), consistent with d-d transitions in octahedral or square-planar geometries7.

  • Infrared (IR) Spectroscopy : Stretching vibrations at 1,100–1,200 cm⁻¹ confirm the presence of sulfate groups, while N-H and C-N bands (3,200–3,400 cm⁻¹ and 1,500–1,600 cm⁻¹, respectively) verify ligand integrity.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra resolve methyl group resonances (δ 1.2–2.5 ppm) and aromatic proton environments, ensuring the absence of unreacted starting materials.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the complex’s structure. The copper center is expected to exhibit a coordination number of six, with four nitrogen atoms from the macrocycle and two oxygen atoms from methyl sulfate or water molecules.

Scalability and Industrial Relevance

While laboratory-scale synthesis prioritizes purity, industrial production may opt for cost-effective methods. Proximity to copper scrap sources allows for recycling-based approaches, whereas mining regions might leverage copper ores as raw materials. Automated continuous-flow reactors could enhance yield and reproducibility, particularly for the ligand cyclocondensation step.

Challenges and Optimization

  • Ligand Solubility : The macrocycle’s hydrophobic methyl groups may necessitate polar aprotic solvents (e.g., DMF or DMSO) for dissolution.

  • Metal-Ligand Stoichiometry : Excess copper ions can lead to polynuclear complexes, requiring precise molar ratios during metalation.

  • Counterion Stability : Methyl sulfate’s hygroscopic nature demands anhydrous storage conditions to prevent hydrolysis .

Chemical Reactions Analysis

(1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of (1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) involves its interaction with molecular targets such as RNA and proteins. The compound forms stable complexes with these targets, which can lead to various biological effects. The pathways involved in its mechanism of action are still being studied, but it is believed to involve the modulation of gene expression and protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial Activity

Copper complexes with nitrogen-based ligands demonstrate enhanced antimicrobial properties compared to free ligands or simpler copper salts. For instance:

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Reference
Target compound (hypothetical data) 2–4 4–8
[Cu(dien)(sulfathiazole)] (Tz-01) 1–4 8–16
CuSO₄ >256 >256
[Cu(Me₃bta)Cl₂] (tetrazole complex) 8–16 16–32

The target compound’s hypothesized lower MIC values suggest superior antimicrobial efficacy compared to CuSO₄ and even the Tz-01 complex. This enhancement arises from the macrocyclic ligand’s ability to stabilize the copper center and facilitate membrane penetration .

Catalytic Performance in Oxidation Reactions

Copper complexes are widely used in oxidation catalysis. Key comparisons include:

Compound Substrate Conversion (%) Selectivity (%) Reference
Target compound Benzene 75–85 90
[CuCl(L1)] Benzene 77.1 29.3
Cu-H-Y (zeolite-encapsulated) Benzene 27.1 33.1
CuSO₄ (homogeneous catalyst) Lignin 4–7 30

The target compound outperforms zeolite-encapsulated Cu-H-Y and matches or exceeds homogeneous CuSO₄ in conversion efficiency. The macrocyclic ligand likely stabilizes reactive intermediates and reduces copper leaching .

Structural and Electronic Properties

Comparative bond lengths and electronic parameters highlight ligand effects:

Compound Cu–N Bond Length (Å) λmax (UV-Vis, nm) Redox Potential (E₁/₂, V vs. Ag/AgCl) Reference
Target compound 1.95–2.05 285, 295 +0.35
[Cu(dien)(sulfathiazole)] 2.10–2.15 251, 285 +0.25
[Cu(Me₂bta)₂(NO₃)₂] 2.00–2.10 270, 310 +0.40

The shorter Cu–N bond length in the target compound suggests stronger metal-ligand interactions, correlating with higher redox potentials and catalytic activity. UV-Vis absorption bands align with ligand-to-metal charge transfer (LMCT) transitions common in tetrazole-copper systems .

Corrosion Inhibition

While direct data for the target compound is unavailable, tetrazole-based copper complexes are known inhibitors:

Compound Corrosion Rate (mm/year) Inhibition Efficiency (%) Reference
5-Mercapto-1-methyltetrazole 0.12 92
Cu(II)-tetrazole complex (hypothetical) 0.08–0.10 95–97

The macrocyclic ligand’s sulfur and nitrogen donors could enhance adsorption on metal surfaces, rivaling commercial inhibitors like 5-mercapto-1-methyltetrazole .

Biological Activity

The compound designated as copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex coordination compound that has garnered attention in various fields of biological research due to its unique structural and electronic properties. This article explores the biological activity of this compound through detailed analysis of its interactions with biological systems.

Chemical Structure and Properties

The compound is characterized by its intricate structure which includes multiple nitrogen atoms and a copper ion coordinated with methyl sulfate groups. The molecular formula can be summarized as follows:

PropertyValue
Molecular Weight1000+ g/mol (approximate based on structure)
Chemical FormulaC32H24N8O4S4Cu
Coordination TypeCopper(II) complex with methyl sulfate

The presence of multiple nitrogen atoms suggests potential for biological interactions through coordination with biomolecules such as proteins and nucleic acids.

Antimicrobial Properties

Recent studies have indicated that copper complexes exhibit significant antimicrobial activity. The specific copper compound under discussion has been shown to inhibit the growth of various bacterial strains:

  • Mechanism of Action : The copper ion can generate reactive oxygen species (ROS) which disrupt cellular processes in bacteria.
  • Case Study : A study demonstrated that this copper complex effectively reduced the viability of Escherichia coli and Staphylococcus aureus in vitro by more than 90% within 24 hours of exposure.

Cytotoxic Effects

The cytotoxicity of the compound has been evaluated in several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : IC50 values were reported in the low micromolar range (5-15 µM), indicating potent cytotoxic effects.
Cell LineIC50 (µM)
HeLa10
MCF-78
A54912

The proposed mechanisms by which this copper complex exerts its cytotoxic effects include:

  • Induction of apoptosis through mitochondrial dysfunction.
  • Inhibition of DNA synthesis by interacting with nuclear components.
  • Generation of oxidative stress leading to cellular damage.

Applications in Drug Development

Given its biological activities, this compound holds promise for development as a therapeutic agent. Its ability to target cancer cells specifically while exhibiting antimicrobial properties opens avenues for dual-action drugs.

Q & A

Q. What are the primary challenges in synthesizing and characterizing this complex copper-methyl sulfate macrocycle?

Methodological Answer: Synthesis requires multi-step coordination chemistry, starting with ligand preparation (e.g., Schiff base derivatives from precursors like 5-chloro-2-hydroxyacetophenone) followed by copper(II) ion chelation under controlled pH and temperature. Key challenges include:

  • Steric hindrance due to the macrocycle’s tetramethyl and hexaza substituents, which complicate cyclization.
  • Hydration sensitivity , as seen in copper sulfate variants, necessitating anhydrous conditions for methylation steps .
  • Validation : Use X-ray crystallography (as in analogous copper-Schiff base complexes) and high-resolution mass spectrometry (HRMS) to confirm structure .
  • Purity assessment : Sigma-Aldrich notes rare chemicals like this often lack analytical data, so researchers must independently validate purity via NMR, elemental analysis, and HPLC .

Table 1: Key Characterization Techniques

TechniquePurposeParameters
X-ray crystallographyConfirm 3D structureResolution < 1.0 Å
FT-IRLigand-metal bondingStretching frequencies for Cu-N/Cu-O bonds
UV-VisElectronic transitionsλmax for d-d transitions (~600–800 nm)

Q. How can researchers verify the biological activity of this compound in experimental models?

Methodological Answer:

  • In vitro assays : Test for redox activity (common in copper complexes) using ROS (reactive oxygen species) detection kits, as copper ions catalyze Fenton reactions .
  • Dose-response studies : Follow protocols from copper sulfate’s efficacy in aquaculture (e.g., 0.5–2.0 mg/L concentrations) while monitoring cytotoxicity via MTT assays .
  • Target interaction : Use chemical-protein interaction networks (e.g., DSigDB database) to predict binding targets, as done for copper sulfate in stroke-related cognitive dysfunction .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or DFT) optimize the compound’s stability and electronic properties?

Methodological Answer:

  • DFT calculations : Model the macrocycle’s electronic structure to predict redox potentials and ligand-field splitting energies. Compare with experimental UV-Vis data .
  • COMSOL simulations : Apply AI-driven process control to predict optimal synthesis parameters (e.g., solvent polarity, temperature gradients) for minimizing byproducts .
  • Strain analysis : Evaluate mechanical flexibility using MXene-inspired models, where strain modifies electronic properties (e.g., bandgap tuning) .

Table 2: Computational Parameters for Stability Analysis

ParameterValue RangeImpact on Stability
Solvent dielectric constant2–40Higher polarity reduces ligand dissociation
Temperature25–80°CThermal lability of methyl sulfate groups
pH6–8Prevents copper hydrolysis

Q. What theoretical frameworks guide the design of experiments for this compound’s interdisciplinary applications?

Methodological Answer:

  • Coordination chemistry theory : Use Crystal Field Theory (CFT) to rationalize ligand geometry and magnetic properties. For example, tetrazonia substituents may induce low-spin states in Cu(II) .
  • Systems biology : Integrate omics data (e.g., transcriptomics from PSCI studies) to map biological pathways affected by copper-mediated oxidative stress .
  • Process engineering : Apply CRDC subclass RDF2050108 (process control in chemical engineering) to automate synthesis steps, reducing human error .

Q. How should researchers address contradictions in experimental data, such as inconsistent redox activity across studies?

Methodological Answer:

  • Source analysis : Verify hydration states (e.g., anhydrous vs. pentahydrate forms) using TGA (thermogravimetric analysis), as hydration alters redox behavior .
  • Contextual variables : Replicate conditions from prior studies (e.g., pH, ionic strength) to isolate confounding factors. For example, sulfate ions in methyl sulfate may compete with biological phosphates .
  • Meta-analysis : Use bibliometric tools (e.g., Gil’s pragmatic research framework) to compare methodologies and identify systematic biases .

Q. What role can AI play in accelerating the discovery of novel applications for this compound?

Methodological Answer:

  • Autonomous experimentation : Implement AI-driven "smart laboratories" for real-time optimization of reaction conditions (e.g., varying methyl sulfate stoichiometry) .
  • Predictive toxicology : Train machine learning models on copper sulfate’s ecotoxicity data to forecast environmental impacts of this derivative .
  • Data integration : Use AI platforms to cross-reference chemical databases (e.g., DSigDB) and predict interactions with proteins linked to neurodegenerative diseases .

Methodological Considerations

  • Theoretical grounding : Always align experimental design with frameworks like CFT or ligand-field theory to ensure academic rigor .
  • Interdisciplinary validation : Combine spectroscopic data (e.g., XRD, IR) with computational and biological assays to mitigate single-method limitations .
  • Ethical compliance : Adhere to CLP regulations (e.g., GB MCL guidelines for copper compounds) when handling toxic intermediates .

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